氯环戊二烯基双(三苯基膦)钌(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

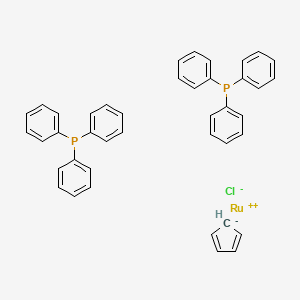

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) is an organoruthenium compound with the formula RuCl(PPh₃)₂(C₅H₅). This compound is known for its air-stable orange crystalline solid form and is widely used in various organometallic synthetic and catalytic transformations .

科学研究应用

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) is extensively used in scientific research due to its catalytic properties. It is an efficient transfer hydrogenation catalyst and is used in the formation of indoles, isoquinolines, and quinolines . Additionally, it catalyzes the regioselective fusion of organic azides and terminal alkynes, producing 1,5-disubstituted 1,2,3-triazoles . This compound is also involved in the electrochemical oxidation of methanol and the hydration of 1-alkynes .

生化分析

Biochemical Properties

It is known to be involved in a variety of reactions, often involving substitution of the chloride .

Cellular Effects

As a catalyst, it may influence cell function by altering the rates of certain biochemical reactions .

Molecular Mechanism

The molecular mechanism of Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) involves its ability to catalyze a variety of specialized reactions . For example, in the presence of NH4PF6, it catalyzes the isomerisation of allylic alcohols to the corresponding saturated carbonyls .

准备方法

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) can be synthesized by reacting dichlorotris(triphenylphosphine)ruthenium(II) with cyclopentadiene. The reaction is typically carried out by heating a mixture of ruthenium(III) chloride, triphenylphosphine, and cyclopentadiene in ethanol . The reaction can be represented as follows:

RuCl2(PPh3)3+C5H6→RuCl(PPh3)2(C5H5)+HCl

化学反应分析

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) undergoes a variety of reactions, often involving the substitution of the chloride ligand. For example, with phenylacetylene, it forms the phenyl vinylidene complex:

(C5H5)(PPh3)2RuCl+HC2Ph+NH4[PF6]→[Ru(C:CHPh)(PPh3)2(C5H5)][PF6]+NH4Cl

This compound also serves as a catalyst for the isomerization of allylic alcohols to the corresponding saturated carbonyls in the presence of ammonium hexafluorophosphate .

作用机制

The mechanism of action of chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) involves its role as a catalyst in various reactions. For instance, in the regioselective fusion of organic azides and terminal alkynes, the compound facilitates the formation of 1,5-disubstituted 1,2,3-triazoles by coordinating with the reactants and stabilizing the transition state . The molecular targets and pathways involved in these reactions are primarily related to the coordination chemistry of the ruthenium center and its ability to stabilize various intermediates.

相似化合物的比较

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) can be compared with other similar organoruthenium compounds such as:

Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride:

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II): This compound is another variant with different ligands, used in various catalytic transformations.

These compounds highlight the versatility of ruthenium-based catalysts and their ability to participate in a wide range of chemical reactions.

属性

CAS 编号 |

32993-05-8 |

|---|---|

分子式 |

C41H35ClP2Ru |

分子量 |

726.2 g/mol |

IUPAC 名称 |

cyclopenta-1,3-diene;ruthenium(2+);triphenylphosphane;chloride |

InChI |

InChI=1S/2C18H15P.C5H5.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h2*1-15H;1-3H,4H2;1H;/q;;-1;;+2/p-1 |

InChI 键 |

WGQMSPWAXIDKEY-UHFFFAOYSA-M |

SMILES |

[CH-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2] |

规范 SMILES |

C1C=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2] |

同义词 |

η5-Cyclopentadienylbis(triphenylphosphine)ruthenium Chloride; , Chloro-π-cyclopentadienylbis(triphenylphosphine) Ruthenium; Bis(triphenylphosphine)(chloro)cyclopentadienylruthenium; Bis(triphenylphosphine)(cyclopentadiene)ruthenium chloride; Bis(trip |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。